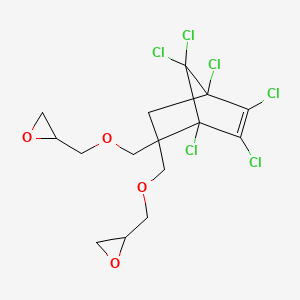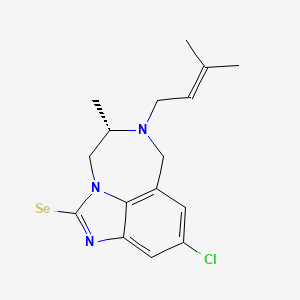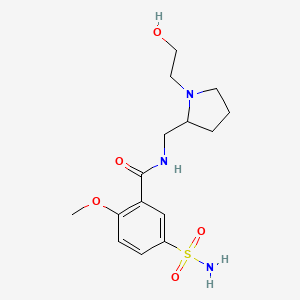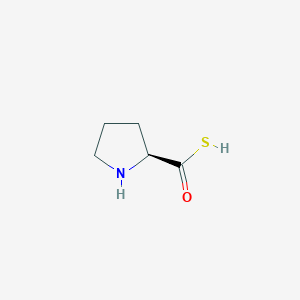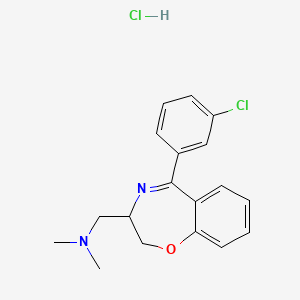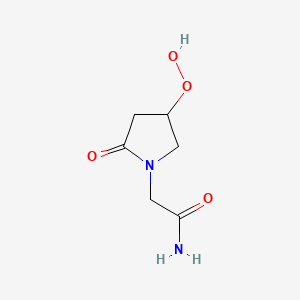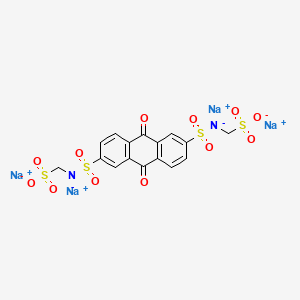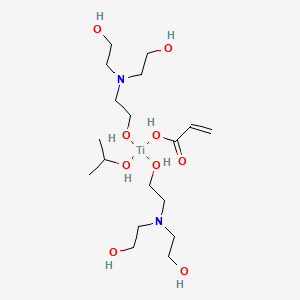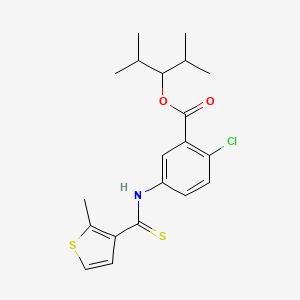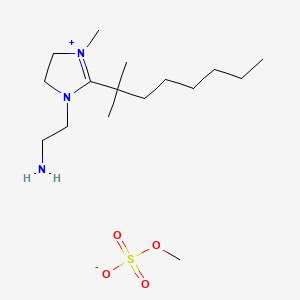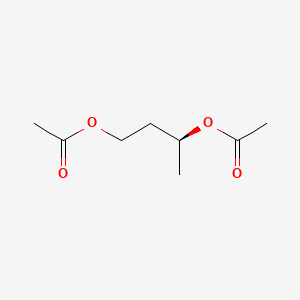![molecular formula C31H61NO7 B12704389 2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid CAS No. 167078-19-5](/img/structure/B12704389.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2,2’,2’‘-nitrilotris(ethanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid (commonly known as acrylic acid) and 2-methyl-2-propenoic acid (methacrylic acid) with octadecyl alcohol, and further polymerized with 2,2’,2’'-nitrilotris(ethanol). The resulting polymer exhibits characteristics that make it valuable in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid and 2-methyl-2-propenoic acid with octadecyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Polymerization: The esterified product is then subjected to polymerization with 2,2’,2’'-nitrilotris(ethanol). This step often involves free radical initiators like azobisisobutyronitrile (AIBN) and is carried out under controlled temperature conditions to achieve the desired polymer chain length and properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: This method is preferred for large-scale production due to its efficiency. The monomers and initiators are mixed in bulk and polymerized under controlled conditions.
Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is carried out in solution. This method allows better control over the molecular weight distribution of the polymer.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the acrylic and methacrylic acid units.
Substitution: The ester groups in the polymer can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bonds in the polymer can be hydrolyzed under acidic or basic conditions, breaking down the polymer into its monomeric units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed for hydrolysis.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Substitution: Substituted ester derivatives.
Hydrolysis: Monomeric units of acrylic acid, methacrylic acid, and octadecyl alcohol.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of controlled-release drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer can interact with cellular membranes, enhancing the delivery of therapeutic agents.
Pathways Involved: The polymer can modulate the release of drugs by forming a matrix that controls the diffusion rate of the active ingredients.
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: Similar in structure but lacks the polymerized 2-propenoic acid units.
Acrylic acid stearyl methacrylate polymer: Similar polymer but with different ester groups.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid is unique due to its combination of long alkyl chains and polymerized acrylic units, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring controlled release and biocompatibility.
Properties
CAS No. |
167078-19-5 |
|---|---|
Molecular Formula |
C31H61NO7 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;8-4-1-7(2-5-9)3-6-10;1-2-3(4)5/h2,4-20H2,1,3H3;8-10H,1-6H2;2H,1H2,(H,4,5) |
InChI Key |
IOHCPMDUVUSFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
167078-19-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


